![molecular formula C10H19NO3 B2422299 tert-Butyl (5-oxopentyl)carbamate CAS No. 94136-78-4](/img/structure/B2422299.png)
tert-Butyl (5-oxopentyl)carbamate
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Overview
Description
“tert-Butyl (5-oxopentyl)carbamate” is a chemical compound with the molecular formula C10H19NO3 . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of “tert-Butyl (5-oxopentyl)carbamate” involves a palladium-catalyzed cross-coupling reaction . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of “tert-Butyl (5-oxopentyl)carbamate” can be represented by the IUPAC Standard InChI: InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .Chemical Reactions Analysis
“tert-Butyl (5-oxopentyl)carbamate” is involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (5-oxopentyl)carbamate” include a molecular weight of 117.1463 . It is soluble in methylene chloride, chloroform, and alcohols .Scientific Research Applications
- tert-Butyl carbamate plays a crucial role in the synthesis of N-Boc-protected anilines using palladium-catalyzed reactions. These anilines find applications in medicinal chemistry, as they serve as versatile intermediates for drug development .
- Researchers have employed tert-butyl carbamate in the synthesis of tetrasubstituted pyrroles. These pyrroles are functionalized with ester or ketone groups at the C-3 position. Such compounds have potential applications in materials science, organic electronics, and bioactive molecules .
- tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate in the synthesis of the natural product jaspine B, has been isolated from various sponges. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines. The compound is synthesized from L-serine and holds promise for further drug discovery .
- Although specific studies are limited, tert-butyl carbamate’s unique structure suggests potential applications in diverse areas, including organic synthesis, catalysis, and materials science. Researchers may explore its reactivity and properties further to uncover novel uses .
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Tetrasubstituted Pyrrole Synthesis
Natural Product Jaspine B Intermediate
Other Potential Applications
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(5-oxopentyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h8H,4-7H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVHIIIWKYIIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(5-oxopentyl)carbamate |
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